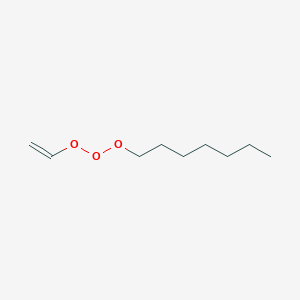
n-Heptyltrioxyethylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a member of the glycol ether family, which are compounds known for their solvent properties and applications in various industrial processes . This compound is characterized by its heptyl group attached to a trioxyethylene chain, making it a versatile molecule in both chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-Heptyltrioxyethylene typically involves the reaction of heptanol with ethylene oxide. The process begins with the activation of heptanol, followed by its reaction with ethylene oxide under controlled temperature and pressure conditions. The reaction is usually catalyzed by a base such as potassium hydroxide to facilitate the formation of the ether bond .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the continuous feeding of heptanol and ethylene oxide into the reactor, where they react in the presence of a catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products .
化学反応の分析
Types of Reactions: n-Heptyltrioxyethylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ether group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
科学的研究の応用
n-Heptyltrioxyethylene has a wide range of applications in scientific research:
作用機序
The mechanism of action of n-Heptyltrioxyethylene involves its interaction with various molecular targets and pathways:
Solvent Properties: Its ability to dissolve both hydrophilic and hydrophobic substances makes it an effective solvent in various chemical reactions.
Biological Interactions: In biological systems, it can interact with cell membranes, enhancing the permeability and delivery of therapeutic agents.
Pathways Involved: The compound can modulate the activity of enzymes and receptors by altering the local environment and facilitating the transport of molecules across biological membranes.
類似化合物との比較
Ethylene Glycol Monoethyl Ether: Similar in structure but with an ethyl group instead of a heptyl group.
Diethylene Glycol Monoethyl Ether: Contains an additional ethylene glycol unit compared to n-Heptyltrioxyethylene.
Triethylene Glycol Monoethyl Ether: Similar backbone but with an ethyl group instead of a heptyl group.
Uniqueness: this compound stands out due to its longer heptyl chain, which imparts unique solubility and interaction properties. This makes it particularly useful in applications requiring a balance between hydrophilicity and hydrophobicity .
特性
分子式 |
C9H18O3 |
|---|---|
分子量 |
174.24 g/mol |
IUPAC名 |
1-ethenoxyperoxyheptane |
InChI |
InChI=1S/C9H18O3/c1-3-5-6-7-8-9-11-12-10-4-2/h4H,2-3,5-9H2,1H3 |
InChIキー |
CYYYHKZTFGFMPJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCOOOC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-(10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)phenyl)boronic acid](/img/structure/B14795852.png)



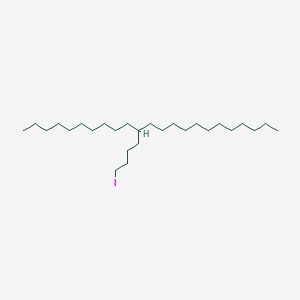
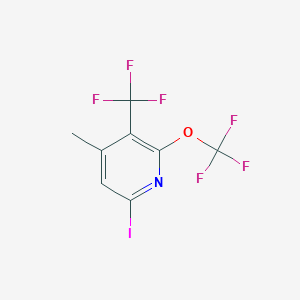
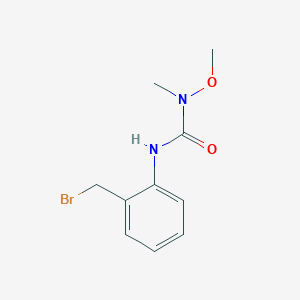
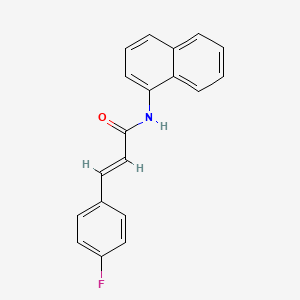
![3-Amino-N-[5-ethoxy-2-(4-pyridinyl)phenyl]butanamide](/img/structure/B14795897.png)
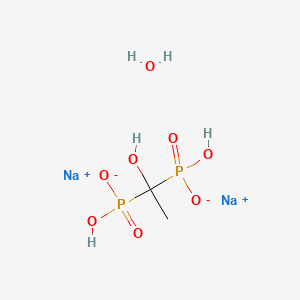
![2-amino-N-ethyl-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B14795911.png)
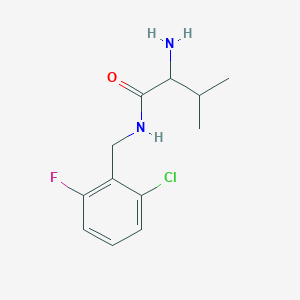
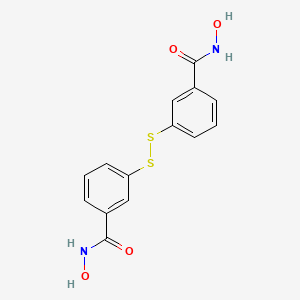
![1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl N-[1-(3,4-dihydroxy-5-methyloxolan-2-yl)-5-fluoro-2-oxopyrimidin-4-yl]carbamate](/img/structure/B14795921.png)
